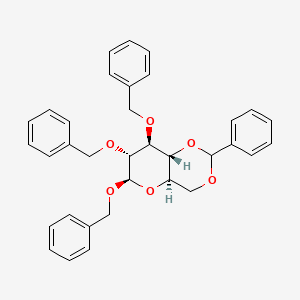

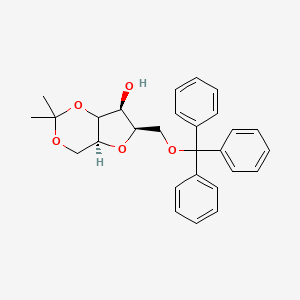

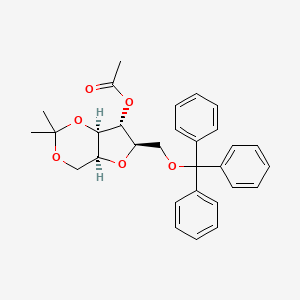

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol (also known as 4-O-acetyl-D-glucitol) is a synthetic carbohydrate molecule that has been studied extensively for its potential applications in biochemistry and medical research. This molecule is an important intermediate in the synthesis of various other compounds, and has been used as a model system to study the effects of carbohydrates on biochemical and physiological processes. In

科学的研究の応用

Glycoscience

Application

“4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol” is a type of glycal derivative . Glycals are unsaturated sugar derivatives in which the double bond engages the anomeric carbon atom . They are characterized by high reactivity, allowing for regio- and stereoselective transformations .

Methods of Application

This review provides a systematic survey of chemical synthetic methods, by which the carbon–carbon double bond is introduced next to the ring oxygen, in an endo- or exocyclic position . Some mechanistic aspects are discussed in relation to traditional methods of glycal preparation, which rely on elimination reactions .

Results or Outcomes

Glycals are extensively used as glycosylating agents, especially in the synthesis of 2‑deoxy sugars and oligosaccharides . They are also widely recognized as versatile chiral building blocks .

Biomedicine

Application

A similar compound, “4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol”, is extensively utilized in the field of biomedicine . It assumes a pivotal function in the management of diverse ailments including diabetes and cancer .

Methods of Application

The specific methods of application for this compound in biomedicine are not detailed in the source .

Results or Outcomes

This compound exerts its antidiabetic effects by actively regulating blood glucose levels .

Antiviral Drug Development

Application

A related compound, “(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(2-phenylethyl)-D-glucitol”, is a modified sugar molecule with potential antiviral properties . It’s particularly used in the development of drugs against HIV infections .

Methods of Application

This compound is used in the development of antiviral drugs . The specific methods of application are not detailed in the source .

Results or Outcomes

It inhibits virus replication by interfering with the virus’s ability to use host cell glucose .

Organic Chemistry

Application

Glycals, such as “4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol”, are extensively used as glycosylating agents . They are especially useful in the synthesis of 2-deoxy sugars and oligosaccharides .

Methods of Application

Glycals are used in various chemical synthetic methods . The carbon–carbon double bond is introduced next to the ring oxygen, in an endo- or exocyclic position . Some mechanistic aspects are discussed in relation to traditional methods of glycal preparation, which rely on elimination reactions .

Results or Outcomes

Glycals have expanded their importance as useful organic substrates and intermediates . They are also widely recognized as versatile chiral building blocks .

特性

IUPAC Name |

[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENFNIYAKGMHW-JUDWXZBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71312822 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)